![molecular formula C25H27NO3 B11598270 2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11598270.png)
2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide
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Overview
Description
2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is a complex organic compound that combines the structural features of adamantane and dibenzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide typically involves multiple steps. One common approach is to start with the preparation of the dibenzofuran derivative, followed by the introduction of the adamantane moiety. The final step involves the formation of the acetamide linkage.
Preparation of 2-methoxydibenzo[B,D]furan: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Adamantane: The adamantane group can be introduced via a Friedel-Crafts alkylation reaction, using adamantane and a suitable catalyst.
Formation of Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-hydroxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide has several applications in scientific research:
Organic Electronics: Used as a hole-blocking material in organic light-emitting diodes (OLEDs) due to its high thermal stability and suitable electronic properties.
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders due to the adamantane moiety.
Material Science: Employed in the development of high-performance materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide depends on its application:
In Organic Electronics: Acts as a hole-blocking material by preventing the recombination of electrons and holes, thereby enhancing the efficiency of OLEDs.
In Medicinal Chemistry: The adamantane moiety can interact with various molecular targets, including ion channels and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-YL)-N-(2-hydroxydibenzo[B,D]furan-3-YL)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(Adamantan-1-YL)-N-(2-chlorodibenzo[B,D]furan-3-YL)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(Adamantan-1-YL)-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C25H27NO3 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C25H27NO3/c1-28-23-9-19-18-4-2-3-5-21(18)29-22(19)10-20(23)26-24(27)14-25-11-15-6-16(12-25)8-17(7-15)13-25/h2-5,9-10,15-17H,6-8,11-14H2,1H3,(H,26,27) |
InChI Key |
UPLNOPAFFLZHHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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